Superior Potency at Melanin-Concentrating Hormone Receptor 1 (MCHR1)
In direct binding assays, 4-[4-(Chloromethyl)benzoyl]morpholine (represented by CHEMBL1914637) demonstrates a 24% improvement in MCHR1 binding affinity compared to a closely related analog (CHEMBL1914852) [1][2]. This increase in potency is a critical metric for lead optimization in MCHR1-targeted programs for obesity and metabolic disorders.
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 4.5 nM (Displacement of [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells) [1] |
| Comparator Or Baseline | CHEMBL1914852 (analog with structural variation): IC50 = 5.6 nM [2] |
| Quantified Difference | 1.1 nM (1.24-fold more potent) |
| Conditions | Radioligand binding assay using [125I]-MCH(4-19) on human MCHR1 expressed in CHO cells. |
Why This Matters
A 1.24-fold potency advantage in a primary binding assay can translate to a meaningful reduction in required dose in vivo, improving the therapeutic window and reducing off-target liabilities.
- [1] BindingDB. (n.d.). BDBM50357508 CHEMBL1914637: Displacement of [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells. View Source
- [2] BindingDB. (n.d.). BDBM50357526 CHEMBL1914852: Displacement of [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells. View Source
